Clofentezine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Acaricide for Control of Mites in Animals and Plants

- In veterinary medicine: Clofentezine is primarily used to control parasitic mites in livestock, particularly sheep and goats. Research has shown its efficacy against Psoroptes ovis (sheep scab mite), Bovicola ovis (sheep ked), and Haemonchus contortus (barber's pole worm) [].

- In agriculture: Studies have investigated clofentezine as an acaricide for controlling various mite species that damage crops. These include citrus red mite (Panonychus citri) and twospotted spider mite (Tetranychus urticae).

Insecticide for Control of Ticks and Insects

- Acaricide/insecticide activity: Clofentezine exhibits activity against both mites and insects. Research suggests it disrupts molting processes in these arthropods []. This makes it a potential candidate for controlling ticks, which are also closely related to mites.

- Investigating efficacy against ticks: Studies are ongoing to evaluate clofentezine's effectiveness against tick species that affect livestock and humans [].

Potential Use Against Other Parasites

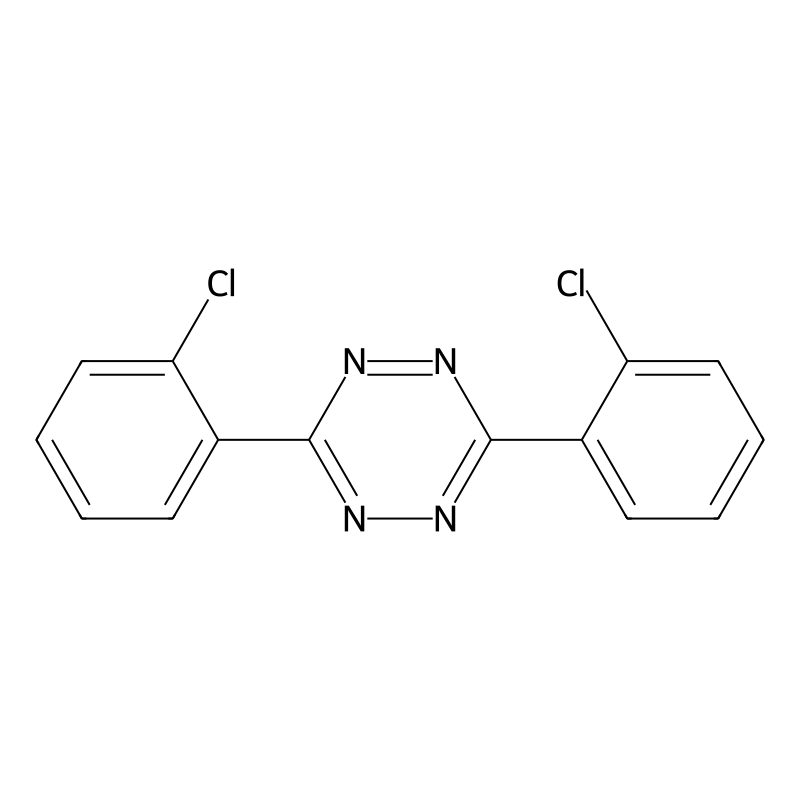

Clofentezine is a chemical compound classified as a tetrazine, specifically 1,2,4,5-tetrazine, where two of the hydrogen atoms are replaced by o-chlorophenyl groups. Its molecular formula is and it has a molecular weight of 305.14 g/mol . Clofentezine is primarily utilized as an acaricide, a type of pesticide that targets mites and other arachnids. It exhibits strong ovicidal activity, making it particularly effective in controlling the egg stages of pest populations, while also showing some efficacy against early motile stages .

Clofentezine exhibits notable biological activity as an acaricide. Its primary mode of action involves disrupting the development of mite eggs, leading to high mortality rates in pest populations . Studies have shown that clofentezine has a half-life in plasma ranging from 2.5 to 3.6 hours, indicating relatively rapid metabolism and elimination from biological systems . The compound has been evaluated for its potential endocrine-disrupting effects but has been assessed under conditions indicating negligible human exposure risk when used appropriately .

Clofentezine is primarily applied in agriculture as an acaricide for controlling various mite species on crops such as citrus fruits, pome fruits, strawberries, tomatoes, and eggplants . Its effectiveness in targeting pest eggs makes it a valuable tool for integrated pest management strategies. Additionally, its stability under various processing conditions allows for its use in food production without significant degradation.

Interaction studies involving clofentezine have focused on its metabolic pathways and potential interactions with other chemicals or biological systems. Research indicates that clofentezine can interact with various biological matrices, resulting in different metabolic profiles across species such as rats, rabbits, and baboons . These studies help elucidate how clofentezine behaves in different environments and its potential impacts on non-target organisms.

Clofentezine shares structural similarities with several other compounds used as pesticides or acaricides. Here are some comparable compounds:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Bifenazate | Acaricide | Mite control | Acts on both eggs and motile stages |

| Azocyclotin | Acaricide | Pest control | Broad-spectrum activity |

| Fenpyroximate | Acaricide | Mite control | Rapid knockdown effect |

| Propargite | Acaricide | Mite control | Unique mode of action |

Uniqueness of Clofentezine: Clofentezine's unique mechanism focuses primarily on ovicidal activity rather than direct toxicity to motile stages, which distinguishes it from many other acaricides that target multiple life stages indiscriminately. Its specific targeting of eggs can lead to more sustainable pest management practices by preventing future generations from developing.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Hazard Classes and Categories -> Carcinogens

Acaricides

Environmental transformation -> Pesticides (parent, predecessor)

Dates

2: Demaeght P, Osborne EJ, Odman-Naresh J, Grbić M, Nauen R, Merzendorfer H, Clark RM, Van Leeuwen T. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors clofentezine, hexythiazox and etoxazole in Tetranychus urticae. Insect Biochem Mol Biol. 2014 Aug;51:52-61. doi: 10.1016/j.ibmb.2014.05.004. Epub 2014 May 22. PubMed PMID: 24859419; PubMed Central PMCID: PMC4124130.

3: Tuzimski T. Determination of clofentezine in medical herb extracts by chromatographic methods combined with diode array scanning densitometry. J Sep Sci. 2010 Jul;33(13):1954-8. doi: 10.1002/jssc.201000177. PubMed PMID: 20506241.

4: Pree DJ, Bittner LA, Whitty KJ. Characterization of resistance to clofentezine in populations of European red mite from orchards in Ontario. Exp Appl Acarol. 2002;27(3):181-93. PubMed PMID: 12593584.

5: Li D, Tian J, Shen Z. Assessment of sublethal effects of clofentezine on life-table parameters in Hawthorn spider mite (Tetranychus viennensis). Exp Appl Acarol. 2006;38(4):255-73. PubMed PMID: 16612669.

6: Peng B, Zhang J, Lu R, Zhang S, Zhou W, Gao H. Dispersive micro-solid phase extraction based on self-assembling, ionic liquid-coated magnetic particles for the determination of clofentezine and chlorfenapyr in environmental water samples. Analyst. 2013 Nov 21;138(22):6834-43. doi: 10.1039/c3an00814b. PubMed PMID: 24060962.

7: Marcic D. The effects of clofentezine on life-table parameters in two-spotted spider mite Tetranychus urticae. Exp Appl Acarol. 2003;30(4):249-63. PubMed PMID: 14756391.

8: Sasaki K, Tatsuno T, Nakamura M, Imazawa T, Utsunomiya O, Kondo Y, Osada H, Takahata K, Toyoda M. [Method-performance studies of notified analytical method for clofentezine]. Shokuhin Eiseigaku Zasshi. 2001 Aug;42(4):278-82. Japanese. PubMed PMID: 11817146.

9: Barnes KA, Fussell RJ, Startin JR, Thorpe SA, Reynolds SL. Determination of the pesticides diflubenzuron and clofentezine in plums, strawberries and blackcurrant-based fruit drinks by high performance liquid chromatographic/atmospheric pressure chemical ionization-mass spectrometry. Rapid Commun Mass Spectrom. 1995;9(14):1441-5. PubMed PMID: 8534892.

10: Navickiene S, Ribeiro ML. Determination of fluquinconazole, pyrimethanil, and clofentezine residues in fruits by liquid chromatography with ultraviolet detection. J AOAC Int. 2004 Mar-Apr;87(2):435-8. PubMed PMID: 15164839.

11: Van Leeuwen T, Tirry L, Yamamoto A, Nauen R, Dermauw W. The economic importance of acaricides in the control of phytophagous mites and an update on recent acaricide mode of action research. Pestic Biochem Physiol. 2015 Jun;121:12-21. doi: 10.1016/j.pestbp.2014.12.009. Epub 2014 Dec 12. Review. PubMed PMID: 26047107.

12: Abraham CM, Braman SK, Oetting RD, Hinkle NC. Pesticide compatibility with natural enemies for pest management in greenhouse gerbera daisies. J Econ Entomol. 2013 Aug;106(4):1590-601. PubMed PMID: 24020270.

13: Li Y, Yang N, Wei X, Ling Y, Yang X, Wang Q. Evaluation of etoxazole against insects and acari in vegetables in China. J Insect Sci. 2014;14:104. doi: 10.1673/031.014.104. PubMed PMID: 25199415.

14: Yorulmaz-Salman S, Ay R. Determination of the inheritance, cross-resistance and detoxifying enzyme levels of a laboratory-selected, spiromesifen-resistant population of the predatory mite Neoseiulus californicus (Acari: Phytoseiidae). Pest Manag Sci. 2014 May;70(5):819-26. doi: 10.1002/ps.3623. Epub 2013 Aug 30. PubMed PMID: 23907738.

15: Tuzimski T, Rejczak T. Determination of pesticides in sunflower seeds by high-performance liquid chromatography coupled with a diode array detector. J AOAC Int. 2014 Jul-Aug;97(4):1012-20. PubMed PMID: 25145131.

16: Nauen R, Stumpf N, Elbert A, Zebitz CP, Kraus W. Acaricide toxicity and resistance in larvae of different strains of Tetranychus urticae and Panonychus ulmi (Acari: Tetranychidae). Pest Manag Sci. 2001 Mar;57(3):253-61. PubMed PMID: 11455655.

17: Riga M, Tsakireli D, Ilias A, Morou E, Myridakis A, Stephanou EG, Nauen R, Dermauw W, Van Leeuwen T, Paine M, Vontas J. Abamectin is metabolized by CYP392A16, a cytochrome P450 associated with high levels of acaricide resistance in Tetranychus urticae. Insect Biochem Mol Biol. 2014 Mar;46:43-53. doi: 10.1016/j.ibmb.2014.01.006. Epub 2014 Jan 23. PubMed PMID: 24463358.

18: Urbaneja A, Pascual-Ruiz S, Pina T, Abad-Moyano R, Vanaclocha P, Montón H, Dembilio O, Castañera P, Jacas JA. Efficacy of five selected acaricides against Tetranychus urticae (Acari: Tetranychidae) and their side effects on relevant natural enemies occurring in citrus orchards. Pest Manag Sci. 2008 Aug;64(8):834-42. doi: 10.1002/ps.1572. PubMed PMID: 18383196.

19: Hardman JM, Franklin JL, Beaulieu F, Bostanian NJ. Effects of acaricides, pyrethroids and predator distributions on populations of Tetranychus urticae in apple orchards. Exp Appl Acarol. 2007;43(4):235-53. Epub 2007 Nov 16. PubMed PMID: 18008172.

20: Tirello P, Pozzebon A, Cassanelli S, Van Leeuwen T, Duso C. Resistance to acaricides in Italian strains of Tetranychus urticae: toxicological and enzymatic assays. Exp Appl Acarol. 2012 May;57(1):53-64. doi: 10.1007/s10493-012-9536-y. Epub 2012 Mar 24. PubMed PMID: 22447041.